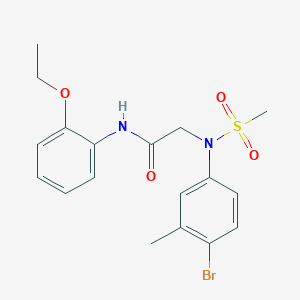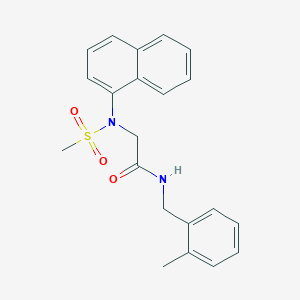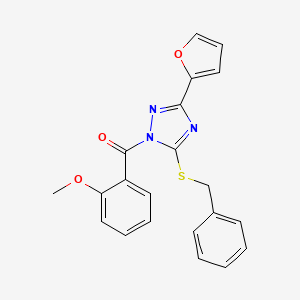![molecular formula C21H28N2O3S B3618030 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide](/img/structure/B3618030.png)
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide
Overview
Description
This compound is a new fentanyl analog that has recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death . It is part of a growing number of severe and fatal intoxications in the United States, Europe, Canada, Australia, and Japan in the last years .
Mechanism of Action
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide exerts its inhibitory effects on BTK and other kinases by binding to the ATP-binding site of the enzymes, thereby preventing their activation and subsequent downstream signaling. This leads to the inhibition of immune cell activation and proliferation, which can be beneficial in the treatment of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit B-cell receptor signaling and subsequent activation of B cells, which are involved in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. Additionally, this compound has been found to inhibit the growth and survival of several types of cancer cells, including lymphoma and leukemia cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide in laboratory experiments is its high potency and selectivity for BTK and other kinases, which allows for precise modulation of immune cell activation and proliferation. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in in vivo studies.
Future Directions
There are several potential future directions for research on 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide, including:
1. Investigation of the efficacy of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
2. Exploration of the potential use of this compound in combination with other therapies, such as checkpoint inhibitors, to enhance its anti-tumor effects.
3. Investigation of the safety and efficacy of this compound in clinical trials for the treatment of various diseases.
4. Development of novel this compound analogs with improved pharmacokinetic and pharmacodynamic properties.
In conclusion, this compound is a promising small molecule kinase inhibitor with potential therapeutic applications in the treatment of autoimmune diseases and cancer. Further research is needed to fully elucidate its biological and pharmacological properties and to explore its potential clinical applications.
Scientific Research Applications
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide has been found to be a potent inhibitor of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play important roles in the regulation of various cellular processes, including immune cell activation and proliferation.
properties
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17(2)16-23-27(25,26)20-11-8-19(9-12-20)10-13-21(24)22-15-14-18-6-4-3-5-7-18/h3-9,11-12,17,23H,10,13-16H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQVJIJZAYVMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B3617951.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3617973.png)

![N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3617983.png)

amino]benzamide](/img/structure/B3617999.png)
![methyl {4-[(2-iodobenzoyl)amino]phenoxy}acetate](/img/structure/B3618003.png)


![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1-naphthalenesulfonamide](/img/structure/B3618026.png)

![N-benzyl-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B3618038.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B3618039.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B3618044.png)